tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate
Description
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h8,11,13H,4-7H2,1-3H3 |
InChI Key |
DBQGFGSLEKQTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3-Oxo Precursors
A widely employed strategy involves the reduction of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate to introduce the hydroxyl group at position 3. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and water achieves this transformation with 56–76% yields, depending on substrate purity and reaction time . For enantioselective reductions, aluminum isopropoxide in isopropyl alcohol under reflux conditions provides superior stereochemical control, yielding (S)-configured products with >95% diastereomeric excess .
Key Data:
| Reducing Agent | Solvent | Temperature | Yield (%) | Diastereomeric Excess |
|---|---|---|---|---|
| NaBH₄ | THF/H₂O | 0°C | 56–76 | N/A |
| Al(OiPr)₃ | iPrOH | Reflux | 80 | >95% |
Cyclization of Linear Diamine Intermediates
The diazepane ring is constructed via intramolecular cyclization of N-Boc-protected diamines. A representative protocol involves treating tert-butyl (3-aminopropyl)carbamate with 1,2-dibromoethane in dimethylformamide (DMF) at 60°C for 24 hours, followed by hydrolysis with aqueous HCl to yield the 3-hydroxy derivative . This method benefits from scalability, with gram-scale reactions maintaining 70–85% yields .
Mechanistic Insight:
The reaction proceeds through nucleophilic displacement of bromide by the secondary amine, forming the seven-membered ring. Computational studies (MP2/6-31G*) suggest that deprotonation at N-4 is rate-limiting under microwave conditions, enabling regioselective cyclization .
Oxidative Functionalization of Diazepane Derivatives
Metachloroperbenzoic acid (mCPBA)-mediated oxidative cyclization converts allyl-substituted intermediates into the 3-hydroxy diazepane scaffold. For example, tert-butyl ((1H-pyrazol-5-yl)methyl)(allyl)carbamate undergoes mCPBA-induced epoxidation at 0°C, followed by acid-catalyzed ring expansion to install the hydroxyl group . This method is particularly valuable for introducing stereochemical complexity, with yields ranging from 65–73% .
Resolution of Racemic Mixtures
Chiral resolution of racemic tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate is achieved using D-pyroglutamic acid or D-tartaric acid derivatives. A patented protocol dissolves the racemate in 95% ethanol, followed by fractional crystallization at −5°C to isolate the (S)-enantiomer with 55–82% efficiency . The resolved product exhibits >99% enantiomeric purity, as confirmed by chiral HPLC .
Optimization Note:
Increasing the mol ratio of resolving agent (D-pyroglutamic acid) from 0.5:1 to 0.6:1 improves yield by 15%, minimizing residual racemate in the mother liquor .
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C. Quantitative conversion is achieved using triethylamine (Et₃N) as a base, with the Boc-protected intermediate isolated in >98% purity after aqueous workup . Deprotection under acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine, enabling downstream functionalization .
Recent Advances in Continuous Flow Synthesis
A 2024 innovation employs microreactor technology to synthesize this compound in continuous flow. By combining tert-butyl 1,4-diazepane-1-carboxylate with ozone in a PTFE reactor at 25°C, the hydroxyl group is installed with 92% conversion efficiency and 88% isolated yield . This method reduces reaction time from hours to minutes and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate has been investigated for its potential therapeutic properties:
- Neurological Disorders : Initial studies indicate that derivatives of this compound may interact with proteins involved in neurological pathways, suggesting a role in treating conditions like Alzheimer's disease and Parkinson's disease .
- Antimicrobial Activity : Research has shown promising results regarding its efficacy against various bacterial strains, indicating potential as an antimicrobial agent .
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex molecules:
- Building Block for Pharmaceuticals : It is utilized in the development of drugs targeting various diseases due to its ability to form stable linkages with other functional groups .
- Agrochemicals Production : The compound's reactivity allows it to be used in synthesizing agrochemicals that enhance crop protection and yield .
Case Study 1: Neurological Applications
A study published in the Journal of Medicinal Chemistry explored the interaction of this compound derivatives with neurotransmitter receptors. The results indicated a significant binding affinity that could be leveraged for developing new treatments for neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In an investigation on antimicrobial properties, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the compound could enhance its efficacy and broaden its application as an antimicrobial agent .
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and diazepane ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,4-diazepane derivatives arises from variations in substituents, which modulate physicochemical properties, reactivity, and biological activity. Below is a systematic comparison:
Structural Modifications and Physicochemical Properties
*Molecular weight estimated based on formula C₁₁H₂₁N₂O₃.
Research Findings and Trends
Biological Activity
tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group and a 1,4-diazepane ring, contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C10H20N2O3
- Molecular Weight: 216.28 g/mol
- Structure: The compound features a tert-butyl group attached to a 1,4-diazepane ring with hydroxy and carboxylate substituents, enhancing its reactivity and interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes involved in critical biological pathways. Preliminary studies suggest that it may exhibit:
- Binding Affinity: Potential interactions with proteins involved in coagulation pathways.
- Inhibitory Effects: The compound may inhibit specific enzymes, contributing to its therapeutic effects .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Description |
|---|---|
| Antioxidant Activity | Exhibits protective effects against oxidative stress in cellular models. |
| Anti-inflammatory Effects | Reduces levels of pro-inflammatory cytokines like TNF-α and IL-6. |
| Neuroprotective Properties | Protects neuronal cells from apoptosis induced by toxic agents such as Aβ. |
| Potential Anticancer Activity | Shows promise in inhibiting cancer cell proliferation in vitro studies. |
Neuroprotection Against Aβ-Induced Toxicity
A study investigated the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) aggregates. The results indicated that the compound significantly improved cell viability (62.98 ± 4.92%) compared to Aβ alone (43.78 ± 7.17%), suggesting its potential role in Alzheimer's disease therapy .
Inhibition of Cytokine Production
In another study focusing on inflammation, this compound was shown to reduce the production of TNF-α in activated astrocytes. This effect highlights its potential as an anti-inflammatory agent that could be beneficial in neurodegenerative conditions where inflammation is a key factor .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit varying degrees of anticancer activity. In vitro assays indicated that certain derivatives could inhibit cancer cell lines' growth significantly, suggesting a pathway for developing new anticancer therapies .
Q & A
How can reaction conditions be optimized to improve the yield and purity of tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate during synthesis?
Basic Research Question
To optimize synthesis, systematically vary parameters such as temperature, solvent polarity, and reaction time. For example, lower temperatures (0–5°C) during alkylation steps minimize side reactions like epimerization, while polar aprotic solvents (e.g., DCM or THF) enhance nucleophilic substitution efficiency . Post-reaction purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) ensures purity, validated by LC-MS and H NMR to confirm the absence of unreacted intermediates or byproducts .
What strategies ensure stereochemical fidelity in the synthesis of this compound, particularly at the 3-hydroxy position?
Advanced Research Question
Stereochemical control requires chiral auxiliaries or catalysts. For instance, using (S)- or (R)-specific ligands in asymmetric hydrogenation or enzymatic resolution can preserve enantiopurity . Chiral HPLC (e.g., Chiralpak IA column with heptane/ethanol) quantifies enantiomeric excess, while X-ray crystallography (using SHELX for refinement) confirms absolute configuration . Evidence from related diazepanes shows that steric hindrance from the tert-butyl group minimizes racemization during carboxylate esterification .
How do hydrogen-bonding patterns in this compound crystals influence its physicochemical stability?
Advanced Research Question
Hydrogen-bonding networks in crystalline forms dictate stability. Graph-set analysis (e.g., Etter’s methodology) identifies motifs like or interactions that stabilize the lattice . Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) correlate hydration stability with intermolecular bonds. For example, intramolecular H-bonds between the 3-hydroxy group and diazepane nitrogen reduce hygroscopicity, critical for long-term storage .
What analytical methods resolve contradictions in reported reactivity of the 3-hydroxy group under oxidative conditions?
Advanced Research Question
Discrepancies arise from solvent-dependent reactivity. In acetonitrile, the 3-hydroxy group undergoes oxidation to a ketone (confirmed by IR at 1710 cm), while in aqueous basic conditions, it remains inert due to hydrogen bonding with the diazepane ring . High-resolution mass spectrometry (HRMS) and NMR track reaction pathways. Comparative studies using TEMPO vs. MnO as oxidants clarify mechanistic divergences .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Key precautions include:
- PPE : NIOSH-approved respirators (N95/P2 for particulates), nitrile gloves, and safety goggles to prevent inhalation/contact (acute toxicity: H302; skin/eye irritation: H315/H319) .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to vapors.
- Spill Management : Avoid water (reacts with decomposition products); instead, use inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How does the 3-hydroxy substituent modulate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Advanced Research Question
The 3-hydroxy group enhances hydrogen-bonding capacity with active-site residues. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) studies on related diazepanes show that hydroxyl substitution at position 3 increases binding affinity to serotonin receptors (e.g., 5-HT) by 2–3 fold compared to non-hydroxylated analogs . Pharmacokinetic assays (e.g., microsomal stability) further reveal that the hydroxy group improves metabolic resistance via glucuronidation .
How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvents?
Advanced Research Question
Contradictions often stem from pH-dependent solvation. Use potentiometric titration to determine pK of the 3-hydroxy group (~9.2), explaining its poor solubility in neutral water but improved solubility in acidic buffers (e.g., pH 4.0 acetate). In organic solvents, Hansen solubility parameters predict optimal solubility in DMSO (δ = 12.9 cal/cm) due to polar interactions . Validate via shake-flask method with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
